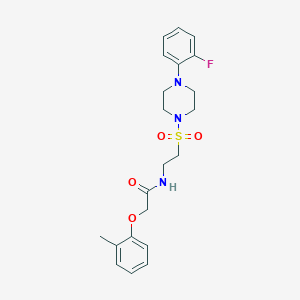

![molecular formula C8H9FO3S B2667209 2-[(4-Fluorophenyl)sulfonyl]ethanol CAS No. 28122-13-6](/img/structure/B2667209.png)

2-[(4-Fluorophenyl)sulfonyl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-Fluorophenyl)sulfonyl]ethanol” is a chemical compound with the CAS Number: 28122-13-6 . It has a molecular weight of 204.22 and its linear formula is C8H9FO3S . The compound is typically a colorless to yellow liquid or semi-solid or solid .

Molecular Structure Analysis

The molecular structure of “2-[(4-Fluorophenyl)sulfonyl]ethanol” is represented by the linear formula C8H9FO3S . This indicates that the molecule is composed of 8 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Fluorination and Functional Group Transformation

Research highlights the utility of sulfonyl fluorides for the efficient fluorination of diverse classes of alcohols, with 2-[(4-Fluorophenyl)sulfonyl]ethanol serving as a key intermediate in these transformations. Machine learning has been utilized to map the intricate reaction landscape, enabling accurate prediction of high-yielding conditions for untested substrates. This demonstrates the compound's critical role in the development of novel fluorination methodologies, significantly contributing to the synthesis of fluorinated compounds which are of interest due to their pharmacological and agrochemical properties (Nielsen et al., 2018).

Carbohydrate Chemistry

2-[(4-Fluorophenyl)sulfonyl]ethanol has been utilized in the synthesis of a protected glycosyl donor, showcasing its importance in carbohydrate chemistry. The protective group derived from this compound, termed Fsec, has been designed, synthesized, and evaluated for its efficiency in protecting hydroxyl groups during the synthesis of complex carbohydrates. Its stability under various conditions and ease of removal under mild basic conditions without affecting acidic conditions highlight its utility in the synthesis of glycosides, an essential class of biological molecules (Spjut et al., 2010).

Environmental Studies

The compound finds indirect relevance in environmental science, particularly in the study of perfluorinated chemicals in the atmosphere. While 2-[(4-Fluorophenyl)sulfonyl]ethanol itself is not directly studied, research on related fluorotelomer alcohols and perfluoroalkyl sulfonamido ethanols (PFASs) provides insights into the atmospheric concentrations, transport, and fate of fluorinated compounds. These studies contribute to understanding the environmental impact of fluorinated compounds, their long-range transport, and accumulation in remote areas (Shoeib et al., 2006).

Safety And Hazards

The safety information for “2-[(4-Fluorophenyl)sulfonyl]ethanol” includes several hazard statements: H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 . The compound is labeled with the GHS06 pictogram and the signal word "Danger" .

将来の方向性

One of the papers retrieved suggests that the Fsec group in “2-[(4-Fluorophenyl)sulfonyl]ethanol” has potential to be used to protect glycosyl donors intended for solid-phase synthesis of glycoconjugates . This indicates a possible future direction for the use of this compound in the field of organic synthesis .

特性

IUPAC Name |

2-(4-fluorophenyl)sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQOMEFZYUQRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorophenyl)sulfonyl]ethanol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)

![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)

![3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667132.png)

![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)

![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)

![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)

methanamine](/img/structure/B2667142.png)

![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)